molecular formula C19H18N4O2S B11281804 N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11281804
M. Wt: 366.4 g/mol
InChI Key: BADXBDCSQVSVID-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of benzylamine with 2-(2-(3-phenylureido)thiazol-4-yl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and tumor growth .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-benzyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H18N4O2S/c24-17(20-12-14-7-3-1-4-8-14)11-16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H2,21,22,23,25)

InChI Key

BADXBDCSQVSVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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